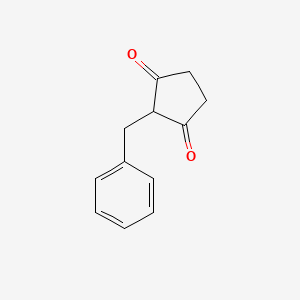

2-Benzyl-1,3-cyclopentanedione

Descripción general

Descripción

2-Benzyl-1,3-cyclopentanedione is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

2-Benzyl-1,3-cyclopentanedione serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the enantioselective total synthesis of digitoxigenin, a cardiac glycoside with significant pharmacological properties. The synthesis achieved high enantiomeric excess (>99%) and demonstrated the compound's utility in producing stereochemically pure products .

1.2 Antiviral and Anticancer Activities

Research indicates that derivatives of 1,3-cyclopentanediones exhibit antiviral properties. Specifically, compounds derived from this compound have shown promise in inhibiting viral replication and may serve as potential antiviral agents . Furthermore, studies suggest that these compounds can be modified to enhance their anticancer activities by targeting specific pathways involved in tumor growth .

Agricultural Applications

2.1 Herbicidal Activity

Recent patents highlight the herbicidal properties of cyclopentanedione derivatives, including this compound. These compounds have been shown to effectively control grassy monocotyledonous weeds in various crops, making them valuable in agricultural practices . The development of herbicidal compositions containing such compounds reflects their potential for improving crop yields while managing weed populations.

2.2 Plant Growth Regulation

Cyclopentanediones have also been investigated for their role as plant growth regulators. By modulating growth pathways, these compounds can enhance plant resilience against environmental stressors and improve overall health . This application is particularly relevant in sustainable agriculture, where chemical inputs are minimized.

Chemical Reactivity and Functionalization

3.1 Reactivity Studies

The reactivity of this compound towards electrophiles has been extensively studied. Research indicates that it can participate in nucleophilic reactions due to the presence of the diketone functional group, allowing for further functionalization and the development of more complex molecular architectures . This property makes it a valuable building block in organic synthesis.

3.2 Development of Chemical Probes

The compound's ability to react with biological targets has led to its use as a chemical probe for studying protein modifications. For example, it has been employed to investigate sulfenic acid formation in proteins, which is crucial for understanding redox signaling pathways within cells . Such applications underscore the compound's significance in biochemical research.

Summary Table of Applications

Análisis De Reacciones Químicas

Aldol Condensation

2-Benzyl-1,3-cyclopentanedione participates in intramolecular aldol condensations under basic conditions, forming fused bicyclic structures. For example:

-

Reagents : Aqueous NaOH or KOH.

-

Mechanism : Deprotonation at the α-carbon generates an enolate, which attacks the adjacent ketone to form a six-membered transition state. Subsequent dehydration yields α,β-unsaturated ketones.

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| This compound | Fused bicyclic enone | 70–85% | NaOH, 50°C, 4h |

Keto-Enol Tautomerism

The compound exhibits dynamic equilibrium between keto and enol forms, influenced by solvent polarity and pH:

-

Keto form : Dominant in nonpolar solvents (e.g., hexane).

-

Enol form : Stabilized by resonance in polar solvents (e.g., DMF) or under basic conditions .

-

Evidence : -NMR studies show proton shifts at δ 3.46 (benzylic CH) and δ 2.45–2.39 (cyclopentanedione CH) .

Reduction Reactions

The diketone undergoes selective or complete reduction:

-

Selective reduction : NaBH reduces one ketone to a secondary alcohol, yielding 2-benzyl-3-hydroxycyclopentanone.

-

Full reduction : LiAlH reduces both ketones to 2-benzylcyclopentane-1,3-diol .

| Reducing Agent | Product | Stereoselectivity | Reference |

|---|---|---|---|

| NaBH | 3-Hydroxy derivative | Non-stereoselective | |

| LiAlH | 1,3-Diol | Racemic | |

| Engineered CBCR | (2R,3R)-Diol | >99% ee |

Oxidation and Decarboxylation

Under acidic conditions, the compound undergoes decarboxylation:

-

Reagents : HCl or HSO.

-

Product : Benzylcyclopentenone via loss of CO.

Complexation with Amidine Derivatives

The cyclopentanedione core acts as a carboxylic acid isostere , forming stable 1:1 complexes with benzamidine:

-

Evidence : -NMR upfield shifts (Δδ = 0.3 ppm) confirm binding .

-

Application : Mimics carboxylate interactions in medicinal chemistry .

Enzymatic Stereoselective Reduction

Mutant carbonyl reductase L91C/F93I catalyzes asymmetric reduction:

-

Substrate : 2-Methyl-2-benzyl-1,3-cyclopentanedione.

-

Product : (2R,3R)-2-methyl-2-benzyl-3-hydroxycyclopentanone.

-

Efficiency : 36-fold activity enhancement compared to wild-type enzymes .

Functionalization via Alkylation

The enolate intermediate reacts with electrophiles:

-

Reagents : Alkyl halides (e.g., benzyl iodide) in DMF.

Condensation with Amines

Reacts with primary amines to form enamine derivatives:

Key Mechanistic Insights

-

Enolate Stability : The benzyl group sterically hinders enolate formation but stabilizes it via resonance .

-

Steric Effects : Bulky substituents at C-2 reduce reaction rates in nucleophilic additions .

For synthetic applications, this compound serves as a precursor to bioactive molecules, chiral diols, and heterocyclic frameworks. Its reactivity profile aligns with broader cyclopentanedione chemistry but is modulated by the benzyl group’s electronic and steric effects.

Propiedades

Fórmula molecular |

C12H12O2 |

|---|---|

Peso molecular |

188.22 g/mol |

Nombre IUPAC |

2-benzylcyclopentane-1,3-dione |

InChI |

InChI=1S/C12H12O2/c13-11-6-7-12(14)10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Clave InChI |

WDDLJPYSFCVKAC-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)C(C1=O)CC2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.